molecular formula C20H27ClN2 B5756332 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine

1-(2-adamantyl)-4-(3-chlorophenyl)piperazine

Cat. No.: B5756332
M. Wt: 330.9 g/mol
InChI Key: PAQSNDPTZXBCIT-UHFFFAOYSA-N
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Description

1-(2-adamantyl)-4-(3-chlorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an adamantyl group attached to the piperazine ring and a chlorophenyl group at the para position

Properties

IUPAC Name

1-(2-adamantyl)-4-(3-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2/c21-18-2-1-3-19(13-18)22-4-6-23(7-5-22)20-16-9-14-8-15(11-16)12-17(20)10-14/h1-3,13-17,20H,4-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQSNDPTZXBCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C3CC4CC(C3)CC2C4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-adamantylamine and 3-chlorobenzyl chloride.

    Formation of Intermediate: The reaction between 2-adamantylamine and 3-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide, leads to the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the piperazine ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: The reaction is carried out in large batch reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved reaction efficiency, better heat management, and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-adamantyl)-4-(3-chlorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-adamantyl)-4-(3-chlorophenyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(2-adamantyl)-4-(4-chlorophenyl)piperazine: Similar structure with a different position of the chlorine atom.

    1-(2-adamantyl)-4-(3-fluorophenyl)piperazine: Similar structure with a fluorine atom instead of chlorine.

    1-(2-adamantyl)-4-(3-bromophenyl)piperazine: Similar structure with a bromine atom instead of chlorine.

Uniqueness

1-(2-adamantyl)-4-(3-chlorophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the chlorophenyl group contributes to its reactivity and potential biological activities.

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